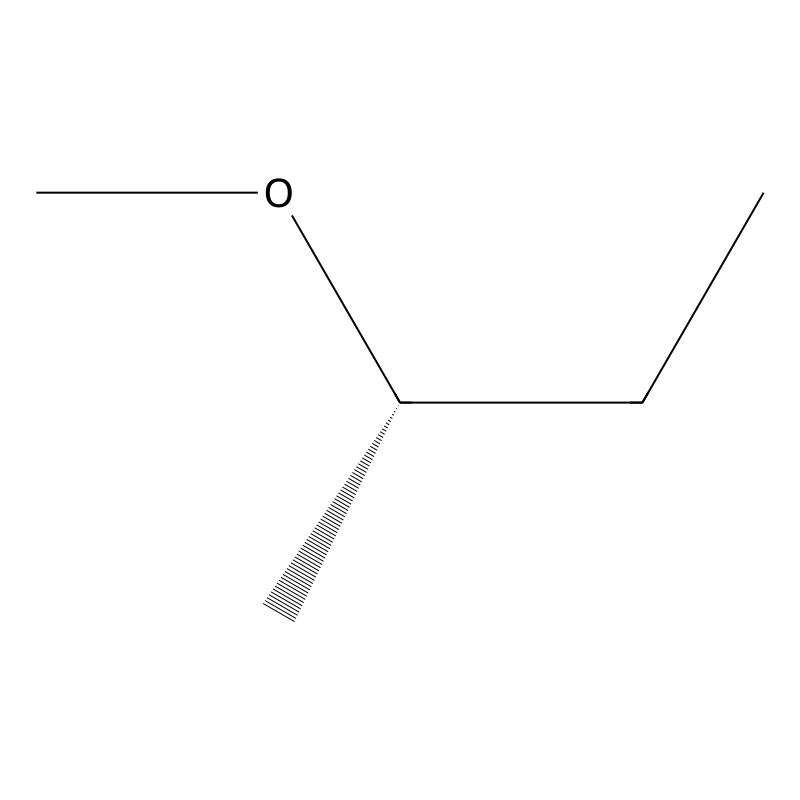

(S)-2-methoxy-butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Structures and Properties of C5H12O Isomers

The C5H12O molecular formula corresponds to several structural isomers, primarily alcohols. The table below summarizes the key identifiers and physical properties of four common isomers.

| IUPAC Name | Common Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | pKa |

|---|---|---|---|---|---|---|---|

| 1-Pentanol [1] | n-Pentyl alcohol, Amyl alcohol | 71-41-0 | 88.15 | 186 (approx.) [1] | - | 0.8148 [1] | 16.1 (est. from 1-alkanol) [2] |

| 3-Methyl-1-butanol [3] | Isopentyl alcohol, Isoamyl alcohol | 123-51-3 | 88.15 | 131-132 | -117 | 0.809 @ 25°C | >14 [3] |

| 2-Methyl-2-butanol [4] | tert-Amyl alcohol, Amylene hydrate | 75-85-4 | 88.15 | 102.0 | -12.0 | 0.8000 | 17.8 (est. from 2-alkanol) [2] |

| 2,2-Dimethyl-1-propanol [5] | Neopentyl alcohol | 75-84-3 | 88.15 | - | - | - | 18.2 (est. from 3-alkanol) [2] |

The following table details additional safety, solubility, and thermodynamic data critical for laboratory and process scale-up.

| IUPAC Name | Flash Point (°C) | Water Solubility | Standard Enthalpy of Combustion (ΔcH° liquid, kJ/mol) | Standard Enthalpy of Formation (ΔfH° liquid, kJ/mol) | Constant Pressure Heat Capacity (Cp, liquid, J/mol*K) |

|---|---|---|---|---|---|

| 1-Pentanol [1] | - | - | -3330.91 ± 0.28 [1] | -351.62 ± 0.28 [1] | 207.45 @ 298.15K [1] |

| 3-Methyl-1-butanol [3] | 43 [3] | 25 g/L @ 20°C [3] | - | - | - |

| 2-Methyl-2-butanol [4] | 20 [4] | 70.7 g/L @ 25°C [4] | - | - | - |

| 2,2-Dimethyl-1-propanol [5] | - | - | - | - | - |

Safety and Handling Protocols

Safety is paramount when handling these compounds, which are often flammable and can be irritants.

- Flammability: 2-Methyl-2-butanol has a low flash point of 20°C and is highly flammable [4]. 3-Methyl-1-butanol has a higher flash point of 43°C [3]. Standard protocols include keeping away from ignition sources and working in a well-ventilated area.

- Health Hazards: 2-Methyl-2-butanol may cause respiratory irritation, skin irritation, serious eye damage, and drowsiness or dizziness [4]. Personal protective equipment (PPE) including gloves and safety glasses is essential.

- First Aid: General measures include removing contaminated clothing, rinsing skin with water, and moving to fresh air if inhaled [4].

Structural Relationship Diagram

The diagram below visualizes the structural relationships between the C5H12O isomers, highlighting their classification and key differentiating features.

A structural classification map of C5H12O isomers, color-coded by alcohol type and annotated with key features.

Application Notes for Drug Development

The data reveals several properties that are critical for pharmaceutical applications:

- Solubility and Lipophilicity: The moderate water solubility and low pKa values of these alcohols make them useful as co-solvents for solubilizing hydrophobic compounds and as starting materials or intermediates in synthetic chemistry [2] [3] [4].

- Metabolic Considerations: As small, non-complex alcohols, these compounds are not typically used as active pharmaceutical ingredients (APIs) but are important as process solvents or intermediates. Their structures can influence metabolic pathways, with branched-chain alcohols like 3-Methyl-1-butanol being a natural metabolite found in fusel oil [3].

References

Core Principles of Conformational Stability

For a molecule like 2-methoxybutane, viewed along the C2-C3 bond, stability is determined by torsional strain and steric hindrance [1].

- Staggered Conformations are more stable than eclipsed ones due to reduced torsional strain [1].

- Within staggered forms, the anti conformation (bulkiest groups 180° apart) is typically the most stable. Gauche conformations (bulky groups 60° apart) are less stable due to steric strain [1].

Quantitative energy costs for interactions are essential for building models [2] [1]. The table below shows typical values, though you should consult contemporary literature for the most accurate parameters for your specific model.

| Interaction Type | Approximate Energy Cost (kJ/mol) | Approximate Energy Cost (kcal/mol) |

|---|---|---|

| H/H Eclipsing | ~5.0 kJ/mol | ~1.2 kcal/mol |

| CH₃/H Eclipsing | ~6.3 - 7.5 kJ/mol | ~1.5 - 1.8 kcal/mol |

| CH₃/CH₃ Eclipsing | ~11.0 kJ/mol | ~2.6 kcal/mol |

| CH₃/CH₃ Gauche | ~3.8 kJ/mol | ~0.9 kcal/mol |

Methodologies for Conformational Analysis

The following workflow outlines the general process for determining the most stable conformers.

General workflow for conformational analysis of alkanes

- Computational Chemistry: Use software to perform a torsional energy scan, calculating the total energy of the molecule at regular intervals of dihedral angle rotation [2]. Tools like ChemAxon offer APIs for such property predictions [3].

- Experimental Validation: While not directly applicable to small molecules in gas phase, techniques like Raman spectroscopy can probe molecular vibrations and conformations in solution or solid state for complex systems [4].

How to Proceed for 2-Methoxybutane

To perform a complete analysis of 2-methoxybutane:

- Apply the Workflow: Use the general methodology above, focusing on the interactions between the methoxy group (-OCH₃) and methyl/methylene groups.

- Use Specialized Software: Employ computational chemistry suites (like Gaussian, ORCA, or Schrodinger's) or use online predictors [3] to calculate accurate energy profiles and generate 3D conformers.

- Consult Specific Databases: Search scientific databases (like SciFinder or Reaxys) for literature on "2-methoxybutane conformational analysis" or "butane ether conformational energy" to find any existing experimental or high-level computational data.

References

Thermochemical & Physical Properties of 2-Methoxybutane (C5H12O)

The following tables consolidate key thermodynamic and physical property data for 2-Methoxybutane (CAS 994-05-8) from the search results [1].

Table 1: Enthalpy and Energy Properties

| Property | Value | Unit | State | Source |

|---|---|---|---|---|

| Standard Enthalpy of Combustion (ΔcH°) | -4020.07 ± 0.73 | kJ/mol | Liquid | NIST |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -102.52 | kJ/mol | - | Joback Calculated |

| Standard Enthalpy of Formation (ΔfH°) | -306.50 ± 1.10 | kJ/mol | Gas | NIST |

| Standard Enthalpy of Formation (ΔfH°) | -341.79 ± 0.79 | kJ/mol | Liquid | NIST |

| Enthalpy of Fusion (ΔfusH°) | 5.07 | kJ/mol | - | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 35.30 ± 0.40 | kJ/mol | at 295.50 K | NIST |

Table 2: Temperature-Dependent Properties

| Property | Value | Unit | Temperature (K) | Source |

|---|---|---|---|---|

| Heat Capacity (Cp) | 222.00 | J/mol×K | 298.00 | NIST (Liquid) |

| Vapor Pressure (Pvap) | 9.14 | kPa | 297.80 | Determined |

| Vapor Pressure (Pvap) | 86.70 | kPa | 353.15 | Thermodynamic |

| Viscosity (η) | 0.0005138 | Pa×s | 297.92 | Joback Calculated |

| Density (ρl) | 765.60 | kg/m³ | 298.15 | Thermophysical |

| Refractive Index (n0) | 1.38587 | - | 298.15 | Isobaric |

Table 3: Fundamental Physical Constants

| Property | Value | Unit | Source |

|---|---|---|---|

| Boiling Point (Tboil) | 359.52 | K | Vapor-Liquid |

| Critical Temperature (Tc) | 531.48 | K | Joback Calculated |

| Critical Pressure (Pc) | 3114.04 | kPa | Joback Calculated |

| Critical Volume (Vc) | 0.379 | m³/kmol | Joback Calculated |

Property Relationships & Data Assessment

The diagram below maps the logical relationships between the key thermochemical properties of 2-Methoxybutane and outlines a process for data quality assessment, which is crucial for research applications.

This diagram shows how core properties like Enthalpy of Formation and Combustion are fundamentally linked. It also highlights the importance of tracing data back to its source (e.g., NIST for measured values vs. Joback for calculated ones) during quality assessment before use in experimental design [1].

Experimental Protocol & Data Gaps

A significant gap in the search results is the absence of detailed experimental protocols describing how the cited thermochemical values were measured.

- Available Information: The data tables above reference standard techniques, such as those from NIST, but specific methodologies, apparatus setup, calibration procedures, and step-by-step protocols are not provided in the searched sources [1].

- Pathway to Detailed Methods: To obtain these crucial experimental details, you would need to consult the original research papers cited by the NIST database and other primary literature. Searching for the specific NIST data citations or using academic databases with the compound's CAS number (994-05-8) and the target property (e.g., "enthalpy of combustion measurement") would be the necessary next step.

A Guide for Practical Application

For researchers in drug development, understanding these properties is essential for process design and scaling up. Here are some practical interpretations:

- Enthalpy of Vaporization: The value of ~35 kJ/mol indicates the energy required to remove solvent from a product stream or to concentrate a solution, which is a common step in pharmaceutical synthesis.

- Gibbs Free Energy of Formation: The negative value suggests that the formation of 2-Methoxybutane from its elements is spontaneous under standard conditions, which can be relevant for understanding its stability and potential side reactions in a synthesis pathway.

- Temperature-Dependent Properties: Data on heat capacity and vapor pressure are critical for designing and controlling processes like distillation for solvent recovery or purification.

References

Reference Bond Dissociation Energies (BDEs)

The tables below list average BDEs for bonds relevant to 2-methoxybutane's structure. Use these as a reference, noting that actual values can vary based on the specific molecular environment [1].

Table 1: C-H Bond Dissociation Energies [2]

| Bond Type | Example Compound | DH298 (kcal/mol) | DH298 (kJ/mol) |

|---|---|---|---|

| Primary C-H | CH3-H | 105.0 | 439.3 |

| Secondary C-H | CH3CH2(CH3)CH-H | 98.2 | 410.9 |

| Tertiary C-H | (CH3)3C-H | 96.5 | 403.8 |

| Ether C-H | H-CH2OH | 96.1 | 402.1 |

Table 2: C-C, C-O, and Other Bonds [3]

| Bond | Example Compound | D0298 (kJ/mol) | D0298 (kcal/mol) |

|---|---|---|---|

| C-C | CH3-CH3 | 368 | 88 |

| C-O | CH3O-CH3 | 335 | 80 |

| O-H | CH3CH2O-H | 438 | 104.7 |

| C-H | CH3-H | 439 | 105 |

Computational & Experimental Methods for Determining BDEs

Since specific data for 2-methoxybutane is unavailable, researchers typically determine BDEs using these methodologies.

Computational Chemistry Protocols

High-level computational methods can predict BDEs with high accuracy. The following workflow outlines the general process, drawn from a study on the similar compound 2-methoxyethanol [4].

Computational workflow for BDE determination.

- Geometry Optimization: Molecular structure of 2-methoxybutane and its radical fragments are optimized to their most stable configuration using methods like Density Functional Theory (DFT) [4].

- Frequency Analysis: Calculates the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy, confirming a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency) [4].

- High-Accuracy Energy Calculation: Single-point energy calculations on optimized structures use advanced ab initio methods like CBS-QB3 or G3 for highly accurate electronic energies [4].

- BDE Calculation: The BDE at 0 K is calculated as

D₀ = E(A•) + E(B•) - E(A-B). This is then adjusted to a standard enthalpy change at 298 K (DH298) by incorporating ZPVE and thermal corrections [1] [4].

Experimental Determination Techniques

Direct experimental measurement is challenging, but several methods can be used [1] [5]:

- Calorimetry: Measures heat change during a reaction involving bond cleavage.

- Spectroscopy: Uses infrared or ultraviolet spectroscopy to study bond vibrations and excitations. Kinetic studies of pyrolysis reactions can also be used to derive BDEs.

- Electrochemical Methods: Measures BDEs in solution by correlating them with acid dissociation constants (pKa) and standard redox potentials [1].

How to Proceed Without Specific Data

For research purposes, you can:

- Perform Calculations: Use the computational protocol with 2-methoxybutane's specific structure. Methods like CBS-QB3 are recommended for high accuracy [4].

- Consult Specialized Databases: Search the NIST Chemistry WebBook or CRC Handbook of Chemistry and Physics for measured data [3].

- Use Analogues: Data for diethyl ether (CH₃CH₂-O-CH₂CH₃) is more commonly available and serves as a close analogue for the C-O and adjacent C-C/C-H bonds in 2-methoxybutane.

References

- 1. - Wikipedia Bond dissociation energy [en.wikipedia.org]

- 2. T3: Bond - Chemistry LibreTexts Energies [chem.libretexts.org]

- 3. Bond Dissociation Energies [cxp.cengage.com]

- 4. Thermochemistry and Kinetics of the Thermal Degradation of... [nature.com]

- 5. Revision Notes - Bond and dissociation formation bond energies [sparkl.me]

Chemical Identity and Properties of 2-Methoxybutane

The table below summarizes the key identifiers and calculated physicochemical properties of 2-methoxybutane that are relevant for GC-MS method development. [1] [2] [3]

| Property | Value |

|---|---|

| Common Name | 2-Methoxybutane, Methyl sec-butyl ether [1] |

| CAS Registry Number | 6795-87-5 [3] |

| Molecular Formula | C5H12O [1] |

| Average Molecular Mass | 88.15 Da [1] |

| Monoisotopic Mass | 88.088815 Da [1] |

| Boiling Point | 332.20 K - 334.00 K (59.05 °C - 60.85 °C) [2] |

| Ionization Energy (IE) | 9.21 ± 0.07 eV [2] |

GC-MS Analysis Protocol for Volatile Compounds

This protocol is designed for the detection and identification of volatile organic compounds like 2-methoxybutane, drawing from standard practices in the field. [4] [5] [6]

Sample Preparation

- Liquid Samples: Dilute the sample in a suitable volatile solvent such as dichloromethane or hexane. A typical dilution factor is 1:100 (v/v), which should be optimized based on expected concentration. [7]

- Solid Samples: Employ techniques like Purge and Trap (P&T) for optimal recovery of volatile analytes. The sample is mixed with water in an airtight chamber, and an inert gas (e.g., Nitrogen) purges the volatile compounds onto an adsorbent trap. The trap is then heated to desorb the compounds onto the GC column. [4]

- Use of Internal Standards: For precise quantitative analysis, use a stable isotope-labeled internal standard if available. This standard is added to the sample immediately after extraction to correct for losses during preparation and matrix effects during analysis. [7]

Instrumental Configuration

The table below outlines the key instrument parameters to use as a starting point. [4] [6] [7]

| Component | Recommended Setting | Alternative / Note |

|---|---|---|

| GC Inlet | Split or Splitless | Splitless mode is preferred for trace analysis. Split mode (with a split ratio of 10:1 to 50:1) can be used for concentrated samples. [6] |

| Injection Volume | 1 µL | Can be increased via Programmable Temperature Vaporization (PTV) for higher sensitivity. [8] |

| Carrier Gas | Helium | Constant linear velocity mode. |

| GC Column | Mid-polarity stationary phase (e.g., 35% diphenyl / 65% dimethyl polysiloxane) [7] | A robust, mid-polarity phase is generally suitable. |

| Oven Program | Initial 40°C (hold 2 min), ramp to 250°C at 15-20°C/min, final hold 2 min. | Optimize ramp rate and temperatures for best separation. [7] |

| Transfer Line | 250°C - 280°C | |

| Ionization Method | Electron Ionization (EI) at 70 eV [4] | For molecular ion confirmation, Chemical Ionization (CI) is a "soft" alternative. [4] [6] |

| Mass Analyzer | Quadrupole | Ion Trap or Time-of-Flight (TOF) are also common. [4] [6] |

| Data Acquisition | Full Scan (e.g., m/z 40-400) for qualitative work. Selected Ion Monitoring (SIM) for quantitation. [5] [6] |

Data Acquisition and Analysis

- Qualitative Analysis (Full Scan Mode):

- Acquire a Total Ion Chromatogram (TIC) by scanning a wide mass range. [5]

- Identify 2-methoxybutane by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). [4] [5] [6] The NIST database contains a reference mass spectrum for this compound (NIST MS number: 664). [3]

- Quantitative Analysis (Selected Ion Monitoring Mode):

- For higher sensitivity, switch to SIM mode. Monitor 3-4 characteristic ions for 2-methoxybutane. [5] [7]

- The most abundant ion (base peak) is used for quantification, while the others serve as qualifiers to confirm identity. [5] A qualifier ion ratio tolerance of ±20-30% relative to a standard is typical for confirmation. [7]

The following workflow diagram illustrates the complete analytical procedure.

Key Considerations for Method Development

- Sensitivity vs. Specificity: Use Full Scan for untargeted discovery and SIM for sensitive, targeted quantitation. [5] [6]

- Confirming Molecular Weight: Standard EI ionization may fragment 2-methoxybutane extensively. If the molecular ion (m/z 88) is weak or absent, employ a soft ionization technique like Chemical Ionization (CI) to confirm the molecular weight. [4] [6]

- Matrix Effects: For complex or "dirty" samples (e.g., biological fluids, food extracts), using a tandem mass spectrometer (GC-MS/MS) can provide higher selectivity by reducing background interference. [4] [6] [9]

References

- 1. - 2 | C5H12O Methoxybutane [chemspider.com]

- 2. Chemical Properties of Butane, 2-methoxy- (CAS 6795-87-5) [chemeo.com]

- 3. Butane, 2-methoxy- - the NIST WebBook [webbook.nist.gov]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Fundamentals of Benchtop GC – MS and Terminology Data Analysis [chromatographyonline.com]

- 6. Gas Chromatograph Mass Spectrometer | Science Basics | JEOL Ltd. [jeol.com]

- 7. New GC - MS Method for Mycotoxin Analysis [sigmaaldrich.com]

- 8. of Development - GC / MS with programmable temperature... MS method [pubmed.ncbi.nlm.nih.gov]

- 9. - GC /MS MS - CD Genomics Data Analysis [bioinfo.cd-genomics.com]

Application Note: Mass Spectrometry Analysis of Methoxybutane Isomers

Key Information for Researchers

This application note provides a detailed methodology for using mass spectrometry to distinguish between the structural isomers of methoxybutane (C5H12O). While direct fragmentation patterns for all isomers are not available in current search results, the provided protocol and principles allow researchers to generate, interpret, and validate their own spectral data for conclusive identification.

Introduction to Fragmentation Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the process involves creating molecular ions from the sample, which then undergo fragmentation into smaller, characteristic ions. The pattern of these fragments provides a fingerprint that can be used to elucidate molecular structure [1] [2].

For researchers working with volatile organic compounds like ethers, understanding these fragmentation patterns is essential for identifying unknown compounds, confirming synthesis products, or detecting isomeric impurities. This note details a protocol for analyzing methoxybutane isomers, specifically 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane.

Predicted Fragmentation Patterns of Methoxybutane Isomers

The methoxybutane isomers share the molecular formula C5H12O and a molecular ion (M⁺•) at m/z 88 [3]. Their mass spectra differ due to variations in how their carbon skeletons fragment, influenced by the stability of the resulting carbocations. The table below outlines the expected fragments for each isomer.

Table 1: Predicted Major Fragmentation Ions for Methoxybutane Isomers (C5H12O)

| m/z Value | Proposed Fragment Ion | 1-Methoxybutane | 2-Methoxybutane | 2-Methoxy-2-methylpropane | Structural Origin |

|---|---|---|---|---|---|

| 88 | M⁺• (Molecular Ion) | Weak | Weak | Very Weak/Absent | C5H12O⁺• |

| 73 | [M-CH3]⁺ | Strong | Medium | Weak | Loss of methyl group from the methoxy side. |

| 59 | [M-C2H5]⁺ | Weak | Strong | Weak | Loss of ethyl group; strong for cleavage beta to oxygen on a longer chain. |

| 57 | [C4H9]⁺ | Strong (n-butyl) | Medium (sec-butyl) | Absent | A common fragment for linear alkyl chains. |

| 56 | [M-CH3OH]⁺ | - | - | - | Can indicate loss of methanol. |

| 45 | [CH3OCH2]⁺ | Strong | Weak | Weak | Characteristic of a -OCH3 group on a primary carbon. |

| 43 | [C3H7]⁺ | Medium | Strong (propyl) | Strong (isopropyl) | Propyl or isopropyl cation; a stable low-mass fragment. |

| 29 | [C2H5]⁺ | Medium | Medium | Weak | Ethyl cation. |

| 15 | [CH3]⁺ | Very Weak | Very Weak | Very Weak | Methyl cation (often low abundance). |

Experimental Protocol for Mass Spectrometric Analysis

Safety Precautions

- Personal Protective Equipment (PPE): Wear lab coat, safety glasses, and nitrile gloves.

- Chemical Handling: 1-methoxybutane is highly flammable (Flash Point: -10.0 ± 0.0 °C) and its vapor is harmful [3]. Use only inside a certified fume hood.

- Waste Disposal: Collect all solvent waste in appropriately labeled containers for hazardous organic waste disposal.

Materials and Equipment

- Analytical Standard: Methoxybutane isomer mixture (e.g., ≥95% purity).

- Solvent: HPLC-grade methanol or dichloromethane.

- Mass Spectrometer: GC-EI-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.

- GC Column: Low-polarity fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Data Analysis Software: Vendor-specific software and the NIST Mass Spectral Library.

Step-by-Step Procedure

Sample Preparation

- Dilute the neat methoxybutane isomer mixture to a concentration of approximately 10-100 µg/mL in a suitable volatile solvent (e.g., dichloromethane).

- Transfer 1-2 mL of the prepared solution to a clear glass vial with a polymer snap-cap or a screw cap with a PTFE/silicone septum.

Instrument Setup

- Gas Chromatograph (GC)

- Injector Temperature: 250 °C

- Injection Volume: 1.0 µL, split mode (split ratio 10:1 to 50:1)

- Carrier Gas: Helium, constant flow of 1.0 mL/min

- Oven Temperature Program: 40 °C (hold 2 min) → 10 °C/min → 150 °C → 20 °C/min → 250 °C (hold 5 min)

- Mass Spectrometer (MS)

- Ionization Mode: Electron Ionization (EI)

- Ion Source Temperature: 230 °C

- Electron Energy: 70 eV

- Scan Mode: Full scan

- Mass Scan Range: m/z 15 - 150

- Solvent Delay: Set as appropriate for the solvent used.

- Gas Chromatograph (GC)

Data Acquisition and Analysis

- Inject the prepared sample and initiate the GC-MS sequence.

- After the run, identify the chromatographic peaks corresponding to the different isomers based on their retention times.

- Extract the mass spectrum for each isomer peak. The software will generate a stick diagram showing the relative abundance of each fragment ion.

- Compare the acquired spectra against the NIST library for preliminary identification.

- Interpret the key fragment ions (as predicted in Table 1) to confirm the structure of each isomer.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the mass spectrum of an unknown methoxybutane isomer.

Diagram 1: Data Interpretation Workflow. This chart outlines the decision-making process for identifying methoxybutane isomers based on key fragment ions in their mass spectra.

Troubleshooting and Optimization Guide

Table 2: Common Issues and Solutions in Mass Spectrometry Analysis

| Problem | Potential Cause | Solution |

|---|---|---|

| Weak or absent molecular ion (M⁺•) | Ion source temperature too high; compound with low stability. | Lower ion source temperature; verify finding with a softer ionization technique like CI. |

| Peaks at m/z (M+2) | Presence of halogen atoms (e.g., chlorine). | Check sample purity for chlorinated solvent contamination. |

| Poor chromatographic separation | Co-elution of isomers. | Optimize the GC temperature ramp rate or use a different column polarity. |

| Low overall signal intensity | Sample concentration too low; ion source contamination. | Concentrate the sample; perform routine cleaning and maintenance of the ion source. |

Conclusion

This application note provides a clear pathway for the identification of methoxybutane isomers through mass spectrometry. The provided protocol and interpretation guide allow researchers to overcome the lack of direct spectral data in literature. By generating their own spectra and applying the principles of carbocation stability and characteristic fragmentation, scientists can reliably distinguish between these structurally similar compounds, a critical step in various research and development contexts.

References

Physicochemical Properties of 2-Methoxy-2-methylbutane

The table below summarizes key properties for 2-methoxy-2-methylbutane (CAS 994-05-8), which is crucial for selecting and designing separation protocols [1] [2].

| Property | Value | Unit | Source / Comment |

|---|---|---|---|

| Molecular Formula | C6H14O | - | [1] |

| Molecular Weight | 102.1748 | g/mol | [1] |

| Boiling Point | 359.52 | K (86.37 °C) | [2] |

| Density (ρl) | 765.60 | kg/m³ | at 298.15 K [2] |

| Refractive Index (n0) | 1.38614 | - | at 293.15 K [2] |

| Vaporization Enthalpy (ΔvapH°) | 35.30 ± 0.40 | kJ/mol | [2] |

| Gas Chromatography Retention Indices |

::: Non-polar column (DB-1) | 674.0 | - | [1] | ::: Non-polar column (DB-5) | 668.3 | - | [1] | ::: Polar column (SOLGel-Wax) | 790.0 | - | [1] |

Analytical Techniques for Separation and Identification

Gas Chromatography (GC)

Gas Chromatography is a primary method for separating and identifying 2-methoxy-2-methylbutane in mixtures.

Recommended Columns: For optimal separation, standard non-polar or slightly polar columns are effective [1].

- DB-1: A non-polar dimethylpolysiloxane column. A method using a 60 m column with a 0.32 mm diameter and 1.0 μm film thickness has been reported, with a temperature program starting at -40 °C [1].

- DB-5: A low-polarity (5%-phenyl)-methylpolysiloxane column. A method is 30 m, 0.25 mm diameter, 0.25 μm film, with temperature programming from 40 °C to 250 °C [1].

Retention Index Reference: The Kovats Retention Indices provide a reliable benchmark for identifying this compound against known hydrocarbon standards [1].

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for definitive identification and differentiation of structural isomers.

- Differentiating Isomers: Mass spectrometry can distinguish 2-methoxy-2-methylbutane from its isomer 1-methoxybutane by their unique fragmentation patterns [3].

- Expected Fragmentation: While a detailed spectrum for 2-methoxy-2-methylbutane is not provided in the results, the analysis would involve identifying fragments resulting from homocleavages (breaking C-C bonds) and heterocleavages (breaking bonds adjacent to oxygen). The tert-butyl group ([C4H9]+) is a likely key fragment [3].

Distillation

Distillation is a fundamental preparative technique for purifying 2-methoxy-2-methylbutane based on its volatility.

- Principle: This technique separates liquid mixture components based on differences in their boiling points [4].

- Method Selection: The boiling point of ~86 °C makes simple distillation suitable for separating it from much higher or lower boiling compounds. For separating it from components with closer boiling points, fractional distillation is necessary [4].

- Industrial Context: A patent for MTBE purification describes complex distillation sequences, including a "dividing wall column," highlighting the industrial importance of advanced distillation for similar ethers [5].

Solvent Extraction

Solvent extraction can be used to isolate 2-methoxy-2-methylbutane from aqueous streams or complex matrices.

- Principle: The separation relies on the compound's preferential distribution between two immiscible phases, described by the Nernst Distribution Law and the Distribution Ratio (D) [4].

- Efficiency: The extraction efficiency for a solute can be calculated. Multiple extractions with smaller volumes of solvent are typically more efficient than a single extraction with a large volume [4].

- Protocol Consideration: The optimal solvent and pH conditions must be determined experimentally, as this specific data is not available in the search results.

Experimental Protocol: Separation from a Model Hydrocarbon Mixture

This protocol outlines a general approach for separating and identifying 2-methoxy-2-methylbutane using GC-MS.

Diagram Title: GC-MS Analysis Workflow

Materials and Equipment

- Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

- Capillary GC column (e.g., DB-5, 30 m x 0.25 mm, 0.25 μm film thickness)

- Model sample mixture containing 2-methoxy-2-methylbutane

- High-purity solvent (e.g., dichloromethane or hexane, for dilution)

- Microsyringes (e.g., 10 μL)

Step-by-Step Procedure

- Sample Preparation: Dilute the model hydrocarbon mixture to an appropriate concentration (e.g., 1-100 ppm) in a high-purity solvent suitable for GC injection [1].

- GC-MS Instrument Setup:

- Column: Install and condition the DB-5 or equivalent column according to manufacturer specifications.

- Carrier Gas: Use Helium (He) at a constant flow rate of 1.0 mL/min.

- Temperature Program: Set the oven temperature program as follows [1]:

- Initial temperature: 40 °C (hold for 2 minutes)

- Ramp rate: 5 °C per minute

- Final temperature: 250 °C (hold for 5 minutes)

- Injector Temperature: Set to 250 °C in split mode (split ratio 50:1).

- Mass Spectrometer:

- Ionization mode: Electron Impact (EI) at 70 eV.

- Ion source temperature: 230 °C.

- Scan range: m/z 40 to 150.

- Analysis Execution:

- Inject 1.0 μL of the prepared sample.

- Start the GC temperature program and MS data acquisition simultaneously.

- Data Analysis and Identification:

- Retention Index (RI) Calculation: Compare the retention time of the target peak against a calibration series of n-alkanes analyzed under the same conditions. Cross-reference the calculated RI with literature values (e.g., 668.3 on DB-5) [1].

- Mass Spectral Interpretation: The MS software will deconvolute the signal for the peak of interest and provide a mass spectrum. Search this spectrum against commercial databases (NIST/EPA/NIH Mass Spectral Library). Key identifiers are the molecular ion at m/z 102 and the unique fragmentation pattern.

Critical Considerations for Method Development

- Isomer Differentiation: 2-methoxy-2-methylbutane (also known as methyl tert-pentyl ether) has several isomers. Confirmation requires both retention time/index matching and mass spectral interpretation [1] [3].

- Process-Related Impurities: In industrial settings, this compound may be found in mixtures with other ethers (like MTBE) and C4/C5 hydrocarbons. A comprehensive analytical method must account for these potential co-eluting compounds [5].

- Method Adaptation: The GC conditions and extraction solvents mentioned are starting points. You may need to optimize parameters like temperature ramp rate, carrier gas flow, and solvent polarity for your specific matrix.

References

- 1. Butane, 2 -methoxy- 2 -methyl [webbook.nist.gov]

- 2. Butane, 2 -methoxy- 2 -methyl- (CAS 994-05-8) - Chemical & Physical... [chemeo.com]

- 3. Answered: How would you differentiate between 1- methoxybutane ... [bartleby.com]

- 4. in Separation chemistry | PDF techniques analytical [slideshare.net]

- 5. US8841492B - Method for purification of mixtures... - Google Patents [patents.google.com]

2-methoxybutane in biofuel additive research

Introduction and Rationale

Oxygenated organic compounds derived from biomass are promising alternative renewable energy resources [1]. While alcohols like ethanol are widely used, studies on bifunctional molecules are more limited. 2-Methoxyethanol (2ME), which contains both etheric (-O-) and hydroxyl (-OH) functional groups, is a valuable model compound for understanding the behavior of larger biofuel additives [1]. Its properties, such as lower vapor pressure, higher boiling point, high miscibility with oils and gasoline, and high oxygen content, make it an excellent candidate for improving fuel characteristics and combustion efficiency [1].

The thermal decomposition pathways of such additives are critical for understanding their behavior in combustion engines. The protocols below outline computational and experimental methods for investigating these properties.

Protocol 1: Computational Analysis of Thermochemistry and Kinetics

This protocol details a computational methodology to study the thermal degradation of molecules like 2ME, providing insights into their stability and decomposition during combustion [1].

Methodology

- Computational Setup: Perform all electronic structure calculations using a software suite like Gaussian 09 W [1].

- Geometry Optimization and Vibrational Analysis: Optimize the geometry of the target molecule (e.g., 2ME) and its potential decomposition products and transition states using Density Functional Theory (DFT), specifically with the BMK functional and the 6-31+G(d,p) basis set. Conduct vibrational frequency analyses to confirm the nature of stationary points (minimum or transition state) and obtain zero-point vibrational energies (ZPVE) [1].

- Energy Refinement: Perform more accurate single-point energy calculations on the optimized structures using high-level ab initio methods such as CBS-QB3 or G3 [1].

- Enthalpy of Formation Calculation: Calculate the standard gas-phase enthalpy of formation (ΔH°f) for the molecule and its decomposition species using the atomization energy method, incorporating the high-level electronic energies, ZPVE, and thermal corrections [1].

- Reaction Pathway Mapping: Use the intrinsic reaction coordinate (IRC) method to confirm that located transition states correctly connect to the desired reactants and products [1].

- Kinetic Parameter Estimation: Estimate the rate constants (k) for various pyrolysis channels over a temperature range (e.g., 298–2000 K) using conventional transition state theory (TST), coupled with an asymmetric Eckart tunneling correction [1].

The workflow for this computational protocol is summarized in the following diagram:

Protocol 2: Experimental Engine Performance and Emissions Testing

After computational screening, the performance of a fuel or additive must be validated through engine testing. This protocol describes a comparative approach for evaluating biofuel blends [2] [3].

Methodology

- Fuel Blend Preparation: Prepare the biofuel blend to be tested. For example, create a biodiesel blend by mixing the base fuel (e.g., diesel) with the additive or a bi-component fuel like B100 [4].

- Engine Test Setup: Conduct tests in a single-cylinder compression ignition (diesel) engine. Standardize operating conditions for all tests to ensure comparability [3].

- Performance and Emission Measurement:

- Data Comparison: Compare the results from the test blend with baseline data from a reference fuel (e.g., standard petroleum diesel) to quantify differences in performance and emissions [2] [3].

The workflow for this experimental protocol is as follows:

Table: Example Experimental Results for Biodiesel (from WCO with CaO catalyst)

The following table, based on a study using waste-cooking-oil (WCO) biodiesel, illustrates the type of data generated from Protocol 2 [3].

| Test Parameter | Baseline Diesel | CaO-based Biodiesel | Change |

|---|---|---|---|

| Brake Thermal Efficiency (%) | Baseline | -- | 2.83% decrease |

| Brake Specific Fuel Consumption | Baseline | -- | 4.31% increase |

| CO Emissions | Baseline | -- | 26% lower |

| Smoke Emissions | Baseline | -- | 13% lower |

Discussion and Future Outlook

Integrating computational and experimental protocols provides a powerful approach for developing new biofuel additives. The computational methods allow for the in-depth screening and understanding of molecular behavior, while engine testing validates real-world performance.

The field is moving toward more data-driven approaches. Machine learning is now being applied to optimize production parameters like catalyst concentration, reaction temperature, and methanol-to-oil ratio, significantly enhancing biodiesel yield predictions and process efficiency [3]. Furthermore, the biofuel additives market is evolving with trends such as nanotechnology for improved combustion, advanced cold flow improvers, and digital monitoring of fuel quality, all of which represent fertile ground for future research [5] [6].

References

- 1. Thermochemistry and Kinetics of the Thermal Degradation of... [nature.com]

- 2. Properties, performance, and applications of biofuel : a review blends [aimspress.com]

- 3. An evaluation of maximizing production and usage ... [nature.com]

- 4. Accurately Blend On-site to Maximize Profitability Biofuels [veeder.com]

- 5. How Biofuel Works — In One Simple Flow ( Additives ) 2025 [linkedin.com]

- 6. Market Size, Share & Forecast to 2030 Biofuel Additives [researchandmarkets.com]

Comprehensive Application Notes on Oxygenated Hydrocarbon Combustion

References

- 1. (PDF) Detailed Chemical Kinetic Mechanisms for Hydrocarbon and... [academia.edu]

- 2. (PDF) Detailed chemical kinetic mechanisms for combustion of... [academia.edu]

- 3. CO2MUCH - Carbon Civilisation: Sources... | Science On Stage Europe [science-on-stage.eu]

- 4. Detailed Chemical Kinetic Mechanisms for Hydrocarbon and... [jstage.jst.go.jp]

- 5. Characterization and Model Fuel Development for... Combustion [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of 2-Methoxybutane Pyrolysis Pathways: Application Notes and Experimental Protocols

Introduction to Pyrolysis Fundamentals and 2-Methoxybutane Thermal Behavior

Pyrolysis, the thermal decomposition of organic compounds in an inert atmosphere, represents a fundamental process in both analytical chemistry and industrial applications. For researchers in pharmaceutical development, understanding pyrolysis pathways is critical for predicting drug stability, excipient compatibility, and decomposition products under thermal stress. 2-Methoxybutane (C5H12O), an ether compound with structural formula CH3CH2CH(CH3)OCH3, serves as a valuable model compound for studying fragmentation patterns of alkoxyalkanes. Its branched structure and methoxy group exhibit characteristic decomposition behaviors that provide insights into the thermal stability of similar ether functionalities commonly present in pharmaceutical compounds and synthetic intermediates [1].

The thermal decomposition of ethers like 2-methoxybutane proceeds through distinct mechanistic pathways highly dependent on experimental conditions. Under controlled pyrolysis conditions, the predominant fragmentation occurs via α-cleavage adjacent to the oxygen atom, leading to characteristic mass spectral patterns that aid in structural elucidation. Research indicates that 2-methoxybutane demonstrates a base peak at m/z = 59 in mass spectrometry, corresponding to loss of an ethyl radical from the molecular ion (m/z = 88) [1]. This specific fragmentation pattern serves as a diagnostic tool for identifying similar structural motifs in unknown compounds during pharmaceutical development. Additionally, the compound's relatively low molecular weight and volatility make it ideal for fundamental pyrolysis studies using techniques such as thermogravimetric analysis (TGA) and computational modeling approaches.

Experimental Methodologies for Pyrolysis Analysis

Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis provides quantitative data on thermal decomposition behavior through precise monitoring of mass changes versus temperature or time. The following protocol outlines the standardized procedure for analyzing 2-methoxybutane pyrolysis:

Sample Preparation: Obtain 2-methoxybutane (≥98% purity) and prepare fine particles using a laboratory grinder followed by sieving through 20-mesh screens. Ensure each sample mass is less than 10 mg to minimize heat and mass transfer limitations [2].

Instrument Calibration: Utilize a ZRY-2P comprehensive thermal analyzer or equivalent system. Calibrate temperature readings using certified reference materials. Set gas flow rates to 50 mL/min for either nitrogen or carbon dioxide atmospheres to maintain inert conditions [2].

Experimental Parameters: Program the thermal analyzer with the following method:

- Equilibrate at 30°C for 5 minutes

- Ramp to 90°C at 10°C/min (moisture removal stage)

- Increase to 220°C at 5°C/min (slow depolymerization zone)

- Heat to 360°C at 10°C/min (primary pyrolysis zone)

- Finally, ramp to 500°C at 10°C/min (lignin/cellulose decomposition model)

- Maintain at 500°C for 10 minutes to complete decomposition

Data Collection: Continuously record thermogravimetric (TG) and differential thermogravimetric (DTG) curves. Perform triplicate runs to ensure reproducibility. The TG curve documents cumulative mass loss, while the DTG curve identifies temperatures of maximum decomposition rates [2].

Mass Spectrometric Analysis of Fragmentation Products

Mass spectrometry coupled with pyrolysis provides structural information about decomposition fragments. The experimental setup directs pyrolysis products directly into the ionization chamber of the mass spectrometer:

Pyrolysis Interface: Connect a pyrolysis probe to the mass spectrometer inlet. Set the pyrolysis temperature to 300°C based on TGA results showing maximum decomposition rate in this region.

Ionization Parameters: Use electron impact (EI) ionization at 70 eV. Set ion source temperature to 200°C and scan range from m/z 20 to 100 at 1 second per scan.

Data Interpretation: Identify the molecular ion peak at m/z 88 and characteristic fragment peaks. The base peak at m/z 59 confirms the identity of 2-methoxybutane through loss of an ethyl radical (29 amu) [1]. Compare fragmentation patterns with reference standards to validate results.

Kinetic Analysis Using Coats-Redfern Method

The improved Coats-Redfern integral method enables calculation of kinetic parameters from TGA data:

Data Processing: Convert mass loss data to conversion (α) values using the formula α = (W0 - W)/(W0 - Wf), where W0, W, and Wf represent initial, current, and final masses, respectively.

Model Fitting: Test 46 common mechanism functions against the conversion data. The function 1 - α has been identified as appropriate for biomass pyrolysis, which shares characteristics with ether decomposition [2].

Parameter Calculation: Determine the apparent activation energy (Ea) and pre-exponential factor (A) from the slope and intercept of the Arrhenius plot. Further calculate activation entropy (ΔS‡), activation enthalpy (ΔH‡), activation Gibbs free energy (ΔG‡), and the steric-hindrance factor [2].

Table 1: Optimal TGA Parameters for 2-Methoxybutane Pyrolysis

| Parameter | Nitrogen Atmosphere | Carbon Dioxide Atmosphere | Significance |

|---|---|---|---|

| Heating Rate (°C/min) | 5, 10, 20, 30 | 5, 10, 20, 30 | Higher rates shift decomposition to higher temperatures |

| Primary Decomposition Range (°C) | 220-360 | 220-360 | Event 3: Hemicellulose/cellulose model |

| Secondary Decomposition Range (°C) | 360-500 | 360-500 | Event 4: Lignin/cellulose model |

| Maximum Decomposition Rate Temperature (°C) | ~300 | ~295 | Slightly lower in CO₂ atmosphere |

| Residual Mass at 500°C (%) | 15-20 | 18-22 | Higher residue in CO₂ due to different decomposition mechanisms |

Pyrolysis Pathway Analysis and Mechanisms

Primary Fragmentation Pathways

The thermal decomposition of 2-methoxybutane proceeds through several well-defined mechanistic pathways, with the dominant route being α-cleavage adjacent to the oxygen atom:

Radical Loss via α-Cleavage: The dominant fragmentation pathway observed in mass spectrometry occurs through cleavage of the bond between the oxygen and the carbon atoms in the α-position, resulting in loss of an alkyl radical and formation of a stabilized oxocarbenium ion. Specifically, 2-methoxybutane exhibits a base peak at m/z = 59, corresponding to loss of an ethyl radical (C2H5•, 29 amu) from the molecular ion (m/z = 88) [1]. This fragmentation produces the resonance-stabilized ion [CH3CH2C(CH3)=OH]+ or [CH3CH=C(CH3)OH]+, in which all atoms maintain complete octets, enhancing stability.

McLafferty Rearrangement: While not the predominant pathway for 2-methoxybutane, compounds with γ-hydrogens relative to the carbonyl (or ether oxygen) can undergo McLafferty rearrangement. This process involves a six-membered transition state where a γ-hydrogen transfers to the oxygen atom, followed by cleavage of the α-β bond and production of an enol fragment. The presence or absence of this rearrangement helps distinguish structural isomers, as compounds lacking γ-hydrogens cannot undergo this process [1].

The fragmentation behavior observed for 2-methoxybutane differs significantly from its structural isomers. While 2-methoxybutane shows a base peak at m/z = 59 from ethyl radical loss, 1-methoxybutane (linear isomer) exhibits a base peak at m/z = 45 from propyl radical loss, and 2-methoxy-2-methylpropane (highly branched isomer) shows a base peak at m/z = 73 from methyl radical loss [1]. These distinctive patterns allow researchers to differentiate structural isomers in pharmaceutical compounds based on their pyrolysis profiles.

Secondary Reaction Pathways

At higher temperatures typical of comprehensive pyrolysis (300-500°C), additional decomposition mechanisms become significant:

Radical Initiation and Chain Reactions: Homolytic cleavage of C-O and C-C bonds generates radical species that participate in chain propagation reactions. The methoxy group (•OCH3) and various alkyl radicals (•CH3, •C2H5) undergo recombination, hydrogen abstraction, and β-scission processes.

Molecular Elimination: Concurrent with radical pathways, molecular elimination reactions produce alkenes and alcohols. For 2-methoxybutane, elimination could yield 2-butene and methanol or 1-butene and methanol, depending on which β-hydrogen is abstracted.

Dehydration and Rearrangement: At elevated temperatures, the initial fragmentation products may undergo secondary reactions including dehydration to form enol ethers or carbonyl compounds through keto-enol tautomerism.

Table 2: Fragmentation Patterns of C5H12O Isomers in Mass Spectrometry

| Compound Name | Molecular Structure | Molecular Ion (m/z) | Base Peak (m/z) | Fragment Lost | Fragment Ion Structure |

|---|---|---|---|---|---|

| 2-Methoxybutane | CH3CH2CH(CH3)OCH3 | 88 | 59 | Ethyl radical (29) | [CH3CH2C(CH3)=OH]+ |

| 1-Methoxybutane | CH3CH2CH2CH2OCH3 | 88 | 45 | Propyl radical (43) | [CH2=OH]+ or [CH3O=CH2]+ |

| 2-Methoxy-2-methylpropane | (CH3)3COCH3 | 88 | 73 | Methyl radical (15) | [(CH3)2C=OCH3]+ |

The following diagram illustrates the primary pyrolysis pathways for 2-methoxybutane:

Quantitative Data Analysis and Kinetic Parameters

Kinetic Parameters of Pyrolysis

Kinetic analysis of pyrolysis reactions provides crucial parameters for predicting decomposition rates under various temperature conditions. Using the improved Coats-Redfern method with 46 mechanism functions, researchers can determine the most appropriate kinetic model for 2-methoxybutane decomposition:

Activation Energy Determination: The apparent activation energy (Ea) represents the energy barrier for the pyrolysis process. For ether compounds like 2-methoxybutane, typical values range from 150-250 kJ/mol, depending on the specific decomposition pathway and experimental conditions.

Pre-exponential Factor: The pre-exponential factor (A) relates to the frequency of molecular collisions with proper orientation for reaction. This factor, together with activation energy, allows calculation of the rate constant k using the Arrhenius equation: k = A·e^(-Ea/RT).

Thermodynamic Parameters: Complete kinetic analysis includes determination of activation entropy (ΔS‡), activation enthalpy (ΔH‡), and activation Gibbs free energy (ΔG‡). These parameters provide insights into the reaction mechanism and transition state structure.

Table 3: Kinetic Parameters for Biomass Pyrolysis as Model for Ether Decomposition

| Kinetic Parameter | Event 3 (220-360°C) | Event 4 (360-500°C) | Method of Calculation |

|---|---|---|---|

| Apparent Activation Energy, Ea (kJ/mol) | 140-180 | 160-200 | Improved Coats-Redfern method |

| Pre-exponential Factor, A (min⁻¹) | 10^12-10^16 | 10^14-10^18 | Arrhenius plot intercept |

| Activation Entropy, ΔS‡ (J/mol·K) | -120 - -180 | -100 - -150 | A = (kBT/h)exp(ΔS‡/R) |

| Activation Enthalpy, ΔH‡ (kJ/mol) | 135-175 | 155-195 | ΔH‡ = Ea - RT |

| Activation Gibbs Free Energy, ΔG‡ (kJ/mol) | 180-220 | 190-230 | ΔG‡ = ΔH‡ - TΔS‡ |

| Steric-Hindrance Factor | 0.001-0.1 | 0.01-0.5 | Comparison of experimental and theoretical rates |

Fragmentation Pattern Quantification

Mass spectrometric analysis provides quantitative data on the distribution of fragmentation products:

Base Peak Intensity: The base peak at m/z = 59 for 2-methoxybutane typically represents 80-100% relative abundance in the mass spectrum, indicating the high probability of ethyl radical loss through α-cleavage.

Minor Fragmentation Pathways: Secondary fragments appear with lower intensities, including m/z = 29 (ethyl cation), m/z = 43 (propyl cation), and m/z = 31 (methoxy cation). The relative abundances of these fragments provide additional structural information.

Temperature Dependence: Fragment distribution varies with pyrolysis temperature. Lower temperatures (200-300°C) favor molecular elimination pathways, while higher temperatures (400-500°C) promote radical fragmentation mechanisms.

Applications in Pharmaceutical Research and Development

The pyrolysis study of 2-methoxybutane provides valuable insights with direct applications in pharmaceutical development:

Drug Stability Assessment: Understanding thermal decomposition pathways helps predict drug stability under various storage conditions. Ether functionalities similar to 2-methoxybutane appear in numerous pharmaceutical compounds, and their susceptibility to α-cleavage provides indicators for potential degradation products.

Excipient Compatibility: Thermal analysis techniques like TGA allow screening of excipient compatibility by detecting decomposition events and interactions between API and formulation components. The protocol established for 2-methoxybutane can be adapted for such compatibility studies.

Structural Elucidation: The characteristic fragmentation pattern of 2-methoxybutane, particularly the base peak at m/z = 59 from ethyl radical loss, serves as a diagnostic tool for identifying similar structural motifs in unknown compounds during impurity profiling or metabolite identification [1].

Process Safety: Pyrolysis kinetics inform safety protocols for pharmaceutical manufacturing processes involving thermal steps. Activation energy parameters help establish safe operating temperatures to prevent uncontrolled decompositions.

The following workflow diagram illustrates the integrated experimental approach for pyrolysis analysis:

Conclusion and Research Implications

The pyrolysis pathways of 2-methoxybutane provide a model system for understanding thermal decomposition of ether-containing compounds relevant to pharmaceutical development. Through application of thermogravimetric analysis and mass spectrometric fragmentation studies, researchers can identify characteristic decomposition patterns and quantify kinetic parameters predictive of compound stability. The dominant α-cleavage pathway observed in 2-methoxybutane, resulting in a base peak at m/z = 59 from ethyl radical loss, offers a diagnostic tool for structural elucidation of unknown compounds in drug development pipelines [1].

The experimental protocols outlined herein, particularly the improved Coats-Redfern method for kinetic parameter calculation, enable researchers to extract meaningful thermodynamic and kinetic data from pyrolysis experiments [2]. These parameters facilitate predictions of decomposition behavior under pharmaceutically relevant conditions, informing both formulation development and manufacturing process design. Future research directions should focus on extending these methodologies to more complex ether-containing pharmaceuticals and investigating catalytic effects on decomposition pathways.

References

Comprehensive Application Notes and Protocols: Thermal Degradation Kinetics of Methoxy-Alcohols

Introduction and Significance

Methoxy-alcohols represent a class of oxygenated organic compounds derived from biomass that show significant promise as biofuel additives and sustainable chemical feedstocks. The study of their thermal degradation kinetics is crucial for both fuel optimization and safety assessment in various applications. Among these compounds, 2-methoxyethanol (2ME) serves as an exemplary model for bifunctional biodiesel additives hydroxyethers due to its etheric (O) and hydroxyl (OH) functional groups, which mimic the behavior of larger molecular biodiesel components during combustion processes. [1] Understanding the decomposition pathways and kinetic parameters of these compounds under thermal stress provides fundamental insights necessary for predicting their behavior in combustion engines, chemical processing, and pharmaceutical applications where they are commonly utilized.

The thermal degradation of methoxy-alcohols involves complex competing reaction mechanisms including unimolecular decomposition, radical-mediated pathways, and potential bimolecular interactions. These processes can significantly influence combustion efficiency, emission profiles, and overall fuel stability. For researchers in drug development, understanding these kinetics is equally important for processes involving thermal sterilization, stability testing, and excipient compatibility. The kinetic triplet—activation energy (Ea), pre-exponential factor (A), and reaction model—provides the fundamental framework for quantifying these degradation processes and predicting material behavior under various thermal conditions. [2] [3]

Computational Thermochemistry of Methoxy-Alcohols

Fundamental Decomposition Pathways

Computational chemistry has emerged as a powerful tool for investigating the thermal degradation mechanisms of methoxy-alcohols, with 2-methoxyethanol (2ME) serving as a primary model compound. Studies employing density functional theory (DFT/BMK) and high-level ab initio methods (CBS-QB3 and G3) have revealed several competing decomposition pathways for 2ME. [1] The most kinetically favored path at room temperature involves the production of methoxyethene via a 1,3-hydrogen atom transfer mechanism, which surprisingly requires less energy than the weakest Cα-Cβ simple bond fission. In contrast, the most thermodynamically preferred channel leads to the formation of methane and glycoaldehyde, highlighting the complex interplay between kinetic and thermodynamic control in these decomposition processes. [1]

The decomposition mechanisms are influenced by several factors including molecular conformation, bond dissociation energies, and transition state stability. For 2-methoxyethanol, the calculated enthalpy of formation (ΔHf°) provides a foundation for understanding the thermodynamic driving forces behind these reactions. The ninefold frequency factor superiority of the Cα-Cβ bond breaking over the Cγ-Oβ bond fission, despite comparable activation energies, further illustrates the subtle kinetic factors that govern the decomposition process. [1] These computational insights enable researchers to predict not only the thermal stability of methoxy-alcohols but also the distribution of degradation products under various conditions.

Quantitative Kinetic Parameters

Table 1: Thermodynamic and Kinetic Parameters for Primary Decomposition Pathways of 2-Methoxyethanol

| Decomposition Pathway | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) | Rate Constant at 298K (s⁻¹) | Thermodynamic Preference |

|---|---|---|---|---|

| 1,3-H transfer → Methoxyethene | 287.0 | 68.6 | 2.4 × 10⁻⁵ | Kinetically favored |

| Cα-Cβ bond fission | 295.8 | 70.7 | 1.8 × 10⁻⁶ | Moderate |

| Cγ-Oβ bond fission | 293.5 | 70.1 | 2.1 × 10⁻⁷ | Moderate |

| CH₄ + Glycoaldehyde formation | 274.9 | 65.7 | 4.9 × 10⁻⁸ | Thermodynamically favored |

Table 2: Computational Methods and Their Applications in Methoxy-Alcohol Degradation Studies

| Computational Method | Theoretical Basis | Applications in Methoxy-Alcohol Studies | Accuracy Considerations |

|---|---|---|---|

| DFT/BMK | Density functional theory with 42% electron correlation | Initial geometry optimization, transition state location | Good for kinetics, moderate for thermochemistry |

| CBS-QB3 | Complete basis set quantum method | Accurate energy calculations, enthalpy of formation | High accuracy at moderate computational cost |

| G3 | Gaussian-3 theory | High-level energy calculations, kinetic parameter estimation | High accuracy for systems of moderate size |

| Focal-point Analysis (FPA) | Combined basis set extrapolation | Highly accurate relative energies of conformers | Near-chemical accuracy for small to moderate systems |

The quantitative parameters presented in Table 1 and Table 2 provide researchers with essential data for kinetic modeling and process simulation. The activation energies for various pathways fall within the range of 275-295 kJ/mol (65-71 kcal/mol), indicating the substantial thermal energy required to initiate decomposition under standard conditions. [1] [4] The kinetic preference for the 1,3-H transfer pathway, despite not being the most thermodynamically favorable, highlights the importance of transition state geometry and reaction mechanism in determining the dominant decomposition route. These computational findings have been validated through comparison with experimental data where available, confirming the reliability of these advanced quantum chemical methods for predicting the behavior of methoxy-alcohols under thermal stress.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis serves as the foundational experimental technique for investigating the thermal degradation behavior of methoxy-alcohols and related compounds. The following protocol outlines the standardized methodology for conducting TGA studies:

- Instrument Preparation: Calibrate the thermogravimetric analyzer according to manufacturer specifications, focusing on temperature accuracy and balance precision. For methoxy-alcohol studies, use a platinum or alumina sample pan compatible with the expected temperature range and potential corrosivity of decomposition products. [3]

- Atmosphere Control: Purge the sample chamber with inert gas (typically nitrogen) at a flow rate of 40 mL/min to establish an oxygen-free environment that prevents oxidative degradation and isolates pure thermal decomposition processes. For oxidation-specific studies, employ synthetic air or oxygen-inert gas mixtures with precise composition control. [2]

- Sample Preparation: For solid methoxy-alcohol compounds or their derivatives, prepare powdered samples with consistent particle size distribution (100-200 μm recommended). For liquid samples like 2-methoxyethanol, use appropriate sealing techniques or high-pressure capsules to prevent evaporation before degradation temperatures are reached. [3]

- Temperature Programming: Implement dynamic heating rates typically between 2-10 K/min, with 5 K/min representing a standard value for balanced resolution and experimental duration. The temperature range should extend from ambient to at least 600°C to capture complete decomposition profiles. [2]

- Data Collection: Monitor and record mass loss as a function of temperature with a sampling rate of at least 1 Hz to ensure sufficient data density for subsequent kinetic analysis. Simultaneously record the first derivative of the TGA curve (DTG) to identify inflection points corresponding to specific degradation events. [3]

The experimental workflow for thermal degradation analysis incorporates both computational and experimental elements, as illustrated in the following diagram:

Computational Methodology Protocol

Computational chemistry provides atomic-level insights into decomposition mechanisms that complement experimental TGA data. The following protocol details the computational approach for studying methoxy-alcohol degradation:

Initial Geometry Optimization: Begin with conformational analysis to identify the lowest energy structure of the target methoxy-alcohol using DFT methods with the BMK functional and 6-31+G(d,p) basis set. This combination provides an optimal balance of accuracy and computational efficiency for initial structure determination. [1]

Transition State Location: Employ the eigenvector-following (EF) optimization technique to locate transition states for each proposed decomposition pathway. Verify each transition state structure through vibrational frequency analysis (exactly one imaginary frequency) and confirm the connection between reactants and products through intrinsic reaction coordinate (IRC) calculations. [1]

High-Level Energy Calculations: Refine single-point energies using high-level ab initio methods such as CBS-QB3 or G3 for systems of moderate size. For maximum accuracy on smaller systems, employ W1 or W2 methods, though these require substantially greater computational resources. [1]

Kinetic Parameter Calculation: Apply conventional transition state theory (TST) coupled with Eckart tunneling correction to estimate rate constants over the temperature range of 298-2000 K. Use the formula:

k(T) = χ(T)σ(kBT/h)(RT/p°)Δne^(-Δ‡G°(T)/kBT)

where χ(T) represents the tunneling correction and σ denotes reaction path degeneracy. [1]

Thermochemical Analysis: Calculate enthalpies of formation for all species using the atomization energy approach with reference atomic values from the NIST WebBook. Incorporate zero-point vibrational energy and thermal corrections to enthalpy at 298 K for accurate thermodynamic predictions. [1]

Data Analysis and Interpretation

Kinetic Analysis Fundamentals

The kinetic analysis of thermal degradation data for methoxy-alcohols focuses on extracting meaningful parameters that describe the decomposition process. The fundamental kinetic equation for solid-state reactions follows:

dα/dt = k(T)f(α) = Aexp(-Ea/RT)f(α)

where α represents the extent of conversion (ranging from 0 to 1), k(T) is the temperature-dependent rate constant, A denotes the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, T is absolute temperature, and f(α) describes the reaction model. For methoxy-alcohols in solution or gas phase, the reaction model may follow simpler first-order or second-order kinetics, while condensed phases often exhibit more complex behavior requiring advanced kinetic models. [3]

The activation energy represents the minimum energy barrier that must be overcome for the reaction to proceed, while the pre-exponential factor relates to the frequency of molecular collisions with proper orientation. For 2-methoxyethanol decomposition, the calculated activation energies of approximately 287-295 kJ/mol indicate relatively high thermal stability, consistent with its potential application as a biofuel additive. The experimental determination of these parameters typically employs model-free methods such as the Kissinger approach or isoconversional methods that calculate activation energy without assuming a specific reaction model. [3]

Advanced Analytical Approaches

Machine learning algorithms have emerged as powerful tools for predicting and analyzing thermal degradation behavior of polymeric and molecular systems. The application of artificial neural networks (ANN) with backpropagation optimization has demonstrated remarkable accuracy in modeling TGA data, with correlation coefficients exceeding 0.99 in validated studies. [2] The typical implementation involves:

- Network Architecture: Design a feed-forward neural network with input layers for temperature and heating rate, one or more hidden layers with nonlinear activation functions (typically 10 neurons per hidden layer), and an output layer predicting mass loss percentage.

- Training Protocol: Utilize the Levenberg-Marquardt algorithm or similar backpropagation methods for network training, with experimental TGA data partitioned into training (70-80%), validation (10-15%), and testing (10-15%) sets to prevent overfitting.

- Data Interpolation: Employ the trained network to predict thermograms at heating rates not explicitly tested experimentally, enabling comprehensive kinetic analysis with reduced experimental burden.

For complex degradation processes involving multiple parallel reactions, deconvolution techniques coupled with multivariate regression analysis can separate individual reaction contributions. When applied to methoxy-alcohol systems, these advanced analytical methods can identify subtle changes in degradation mechanisms under different environmental conditions, providing insights valuable for both fuel formulation and pharmaceutical application development.

Visualization and Reporting Standards

Scientific Color Palette Implementation

Effective data visualization is essential for communicating complex thermal degradation results. The implementation of a scientifically rigorous color palette ensures accessibility and interpretability across diverse audiences:

- Sequential Data Representation: For displaying quantitative data with inherent order (e.g., temperature gradients, conversion percentages), use ordered palettes with brightness ramps from light to dark shades. The perceptionally uniform colormaps such as Viridis or Plasma are recommended, as they provide clear visual hierarchy while remaining accessible to viewers with color vision deficiencies. [5]

- Diverging Data Representation: When presenting data that straddles a critical reference value (e.g., comparison to baseline, deviation from standards), employ diverging palettes that combine two contrasting hue ramps with a neutral central color. This approach effectively highlights positive and negative deviations while maintaining visual balance. [5]

- Categorical Differentiation: For distinguishing between distinct reaction pathways or experimental conditions, use qualitative palettes with colors that are easily distinguishable without implying an artificial order. The colorblind-friendly palette recommended by Okabe & Ito (2002) provides excellent differentiation with eight distinct colors: #000000, #E69F00, #56B4E9, #009E73, #F0E442, #0072B2, #D55E00, and #CC79A7. [5]

Critical to all scientific graphics is the avoidance of rainbow color schemes, which introduce non-linear perceptual transitions that can misrepresent data relationships. These palettes combine problematic red-green combinations that challenge colorblind viewers and place yellow in visually prominent positions that may not correspond to data significance. [5]

Reaction Pathway Visualization

The complex relationships between decomposition pathways, experimental parameters, and analytical approaches in methoxy-alcohol thermal degradation can be effectively communicated through the following comprehensive workflow:

Applications and Conclusion

Practical Applications in Biofuel Development

The thermal degradation kinetics of methoxy-alcohols have significant implications for biofuel formulation and combustion optimization. As potential biodiesel additives, compounds like 2-methoxyethanol offer several advantages over conventional biofuels, including higher oxygen content (42.1% per mole), reduced vapor pressure, higher boiling points, and excellent miscibility with both oils and gasoline. [1] The kinetic parameters derived from the protocols outlined in this document enable fuel engineers to predict additive behavior under engine operating conditions, optimizing formulations for enhanced combustion efficiency and reduced emissions.

In pharmaceutical applications, understanding methoxy-alcohol decomposition kinetics informs process safety and formulation stability for products utilizing these compounds as excipients or solvents. The temperature thresholds and decomposition pathways identified through these analytical approaches guide manufacturing processes, storage conditions, and sterilization methods to ensure product safety and efficacy throughout the product lifecycle.

Conclusion and Future Directions

The comprehensive application notes and protocols presented herein provide researchers with a robust framework for investigating the thermal degradation kinetics of methoxy-alcohols. By integrating computational chemistry, experimental thermogravimetry, and advanced data analysis techniques, scientists can develop accurate kinetic models that predict material behavior across a wide range of thermal conditions. The standardized methodologies ensure reproducibility while allowing sufficient flexibility for compound-specific modifications.

Future advancements in this field will likely focus on the integration of high-throughput computational screening with machine learning algorithms to rapidly predict thermal stability across diverse methoxy-alcohol structural classes. Additionally, the development of multiscale modeling approaches that connect molecular-level decomposition mechanisms to bulk material behavior will further enhance our ability to design optimized materials for specific applications. As sustainable chemistry initiatives continue to drive interest in biomass-derived compounds, the methodologies outlined in this document will remain essential tools for researchers across academia and industry.

References

- 1. Thermochemistry and Kinetics of the Thermal of... Degradation [nature.com]

- 2. Machine Learning Backpropagation Prediction and Analysis of the... [pmc.ncbi.nlm.nih.gov]

- 3. - Wikipedia Thermogravimetric analysis [en.wikipedia.org]

- 4. [PDF] Thermochemistry and Kinetics of the Thermal of... Degradation [semanticscholar.org]

- 5. Picking a colour scale for scientific graphics | Better Figures [betterfigures.org]

Comprehensive Application Notes and Protocols: Volatile Organic Compound Profiling Methods for Research and Diagnostic Development

Introduction to Volatile Organic Compound Profiling

Volatile Organic Compound (VOC) profiling has emerged as a powerful analytical approach in various research fields including environmental monitoring, clinical diagnostics, and food science. VOCs are a broad group of carbon-based chemicals that easily evaporate at room temperature and are produced through various biological and metabolic processes. The analysis of VOCs provides a non-invasive approach to understanding complex biochemical processes occurring in biological systems, from bacterial cultures to human clinical samples. Recent advances in analytical technologies have significantly improved the sensitivity and specificity of VOC detection, making it possible to identify subtle changes in VOC profiles that can serve as biomarkers for specific conditions.

The fundamental principle behind VOC profiling lies in the detection and quantification of these volatile metabolites that reflect the underlying physiological state of the biological system being studied. In clinical applications, VOC analysis offers particular promise for non-invasive disease detection through breath, urine, or other bodily fluids. In environmental science, VOC monitoring helps assess air quality and identify pollution sources. In pharmaceutical applications, VOC profiling can accelerate drug development by providing insights into metabolic responses to therapeutic interventions. The reproducibility of VOC profiles across different studies and platforms remains a significant challenge, necessitating standardized protocols and robust analytical frameworks as described in these application notes.

Sample Preparation and Extraction Methods

Comparison of Extraction Techniques

Proper sample preparation is critical for reliable VOC profiling, as the choice of extraction method significantly influences the sensitivity, selectivity, and reproducibility of results. Different extraction techniques preferentially target specific classes of volatile compounds based on their chemical properties and concentration ranges. The optimal extraction method must be selected based on the specific research question, sample matrix, and target compounds of interest.

A comprehensive comparison of four common extraction methods for VOC analysis in complex biological matrices revealed significant differences in their performance characteristics [1]. Headspace Sorptive Extraction (HSSE) demonstrated excellent performance for extracting esters and aldehydes, while Stir Bar Sorptive Extraction (SBSE) was better suited for acidic compounds. Headspace Solid-Phase Microextraction (HS-SPME) showed approximately 40% lower sensitivity compared to HSSE, extracting significantly fewer compounds overall. Solvent Assisted Flavour Evaporation (SAFE) was found to be unsuitable for many applications due to its strong skewing toward alcohols and acids, limiting its general applicability for comprehensive VOC profiling [1].

Table 1: Comparison of VOC Extraction Methods

| Extraction Method | Optimal Compound Classes | Sensitivity | Limitations | Best Applications |

|---|---|---|---|---|

| Headspace Sorptive Extraction (HSSE) | Esters, aldehydes | High | Requires specialized equipment | Broad metabolite screening |

| Stir Bar Sorptive Extraction (SBSE) | Acids, semi-polar compounds | High | Limited bar surface area | Targeted analysis of acidic VOCs |

| Headspace Solid-Phase Microextraction (HS-SPME) | Non-polar volatiles | Moderate (40% fewer compounds than HSSE) | Fiber saturation, competitive adsorption | Rapid screening of major VOCs |

| Solvent Assisted Flavour Evaporation (SAFE) | Alcohols, acids | Matrix-dependent | Strong bias toward specific classes | Targeted analysis of specific compound classes |

Detailed Extraction Protocols

Protocol: Headspace Sorptive Extraction (HSSE) for Bacterial Culture VOC Analysis

- Sample Preparation: Transfer 5 mL of bacterial culture supernatant to a 20 mL headspace vial. For MAP cultures, use samples during exponential growth phase as determined by optical density measurements [2]. Add internal standards (e.g., deuterated compounds) at this stage for quantification.

- Extraction Conditions: Expose the stir bar (10 mm length, 0.5 mm film thickness of polydimethylsiloxane) to the headspace of the sample. Ensure constant sample temperature of 37°C during extraction with continuous stirring at 500 rpm. Extraction time should be optimized for your specific system but typically ranges from 60-120 minutes [3].

- Post-Extraction Handling: Remove the stir bar using clean forceps, rinse briefly with deionized water to remove any adhered particles, and dry gently with a lint-free cloth. Place the stir bar in a clean glass thermal desorption tube for immediate analysis or storage at -20°C for future analysis [1].

- Quality Control: Include blank samples (sterile culture medium processed identically to samples) and pooled quality control samples in each batch to monitor system performance and carryover.

Protocol: Stir Bar Sorptive Extraction (SBSE) for Urinary VOC Metabolites

- Sample Preparation: Centrifuge urine samples at 3000 × g for 10 minutes to remove particulate matter. Transfer 10 mL of supernatant to a 20 mL headspace vial. Adjust pH to 7.0 using phosphate buffer to optimize extraction efficiency for a broad range of metabolites [4].

- Derivatization (if required): For certain metabolite classes, in-situ derivatization may be necessary. Add 100 μL of methoxyamine hydrochloride in pyridine (20 mg/mL) for carbonyl compounds and incubate at 60°C for 45 minutes [4].

- Extraction Process: Place a conditioned PDMS stir bar in the sample and extract for 90 minutes at 40°C with continuous stirring at 600 rpm. For dual-phase stir bars (ethylene glycol and silicone), follow manufacturer's instructions for conditioning and use [3].

- Storage and Analysis: After extraction, remove the stir bar, rinse with deionized water, dry, and store in a sealed container at -80°C until analysis to prevent VOC loss.